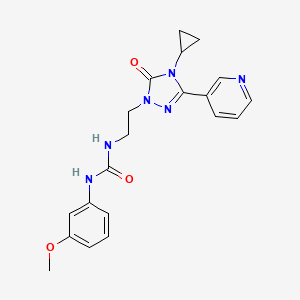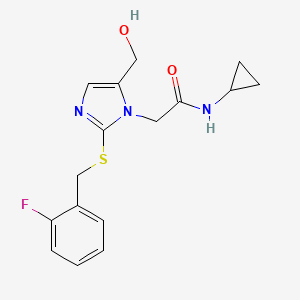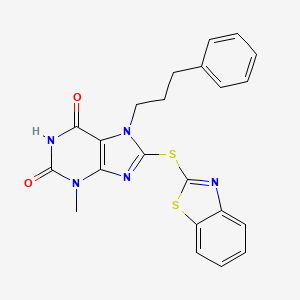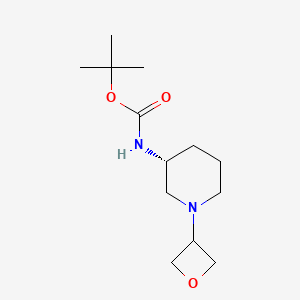![molecular formula C29H30ClN3O3 B2372058 N-(2-chlorobenzyl)-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 865655-62-5](/img/structure/B2372058.png)
N-(2-chlorobenzyl)-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a useful research compound. Its molecular formula is C29H30ClN3O3 and its molecular weight is 504.03. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity : A study synthesized a series of compounds related to your compound of interest, demonstrating anticonvulsant activities. The research found a positive correlation between protein inhibition and experimental data, indicating potential for further research in anticonvulsive therapies (El Kayal et al., 2019).
Cyclization of Derivatives : Another research focused on the synthesis of benzo[d]pyrrolo[2,1-b][1,3]oxazines by cyclization of 2,4-dioxabutanoic acids 2-(hydroxymethyl)phenylamides, which are structurally related to your compound. This study contributes to the understanding of chemical properties and reactions of such compounds (Maslivets et al., 2017).
Anticancer and Docking Studies : A novel synthesis approach for compounds similar to your interest was explored, with screening for cytotoxicity against various cancer cell lines. The study included in silico molecular docking studies, validating the anticancer activity of these compounds (Soda et al., 2022).
Crystal Structure and DFT Study : Research was conducted on an organic intermediate closely related to your compound. The study involved analyzing the structure using various spectroscopic methods and comparing the crystal structure with DFT calculations (Deng et al., 2021).
Antiplasmodial and Antiviral Activities : A study reported on derivatives of 7-chloro-4-aminoquinoline, structurally related to your compound, evaluating their potential as anti-malarial and anti-viral agents, showing promise against malaria, influenza A virus, and SARS-CoV-2 (Mizuta et al., 2023).
Antitumor Agents : Another research synthesized novel compounds, including those structurally similar to your compound, and evaluated their antitumor activity against human cell lines, offering insights into potential cancer treatments (Al-Romaizan et al., 2019).
Supramolecular Features Study : A study examined the molecular structures of isomeric compounds related to your compound, focusing on their crystal structures and interactions. This research enhances understanding of the molecular characteristics of such compounds (Mandal & Patel, 2018).
Corrosion Inhibition Study : Research explored the use of quinazoline derivatives, similar to your compound, as corrosion inhibitors. This highlights an industrial application beyond medicinal uses (Kumar et al., 2020).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30ClN3O3/c1-19-15-20(2)24(21(3)16-19)18-33-26-12-7-5-10-23(26)28(35)32(29(33)36)14-8-13-27(34)31-17-22-9-4-6-11-25(22)30/h4-7,9-12,15-16H,8,13-14,17-18H2,1-3H3,(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNGDNQUDRBUSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CC=C4Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamino)-benzoic acid](/img/structure/B2371985.png)
![N-(1-cyanocycloheptyl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2371987.png)




